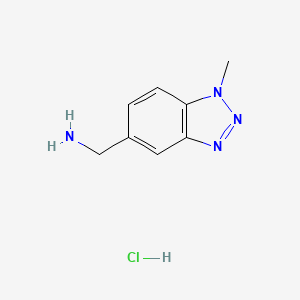![molecular formula C24H26N8O2 B6240727 4-[8-({4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]phenyl}amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide CAS No. 1195065-29-2](/img/new.no-structure.jpg)
4-[8-({4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]phenyl}amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLPG-0259 is a small-molecule inhibitor of mitogen-activated protein kinase-activated protein kinase 5 (MAPKAPK5). This kinase enzyme plays a crucial role in inflammatory pathways, making GLPG-0259 a potential therapeutic agent for conditions such as rheumatoid arthritis and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLPG-0259 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The synthesis begins with the formation of the core heterocyclic structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. This includes nitration, reduction, and alkylation reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
For industrial-scale production, the synthesis of GLPG-0259 is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.
Use of Catalysts: Catalysts are employed to increase reaction rates and selectivity.
Scalability: The process is designed to be scalable, ensuring consistent quality across large batches.
Chemical Reactions Analysis
Types of Reactions
GLPG-0259 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of GLPG-0259, each with potentially different biological activities.
Scientific Research Applications
GLPG-0259 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: The compound helps in understanding the role of MAPKAPK5 in cellular processes.
Medicine: GLPG-0259 is being investigated for its therapeutic potential in treating inflammatory diseases and cancer
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
GLPG-0259 exerts its effects by inhibiting MAPKAPK5, a kinase involved in inflammatory signaling pathways. By binding to the ATP-binding site of MAPKAPK5, GLPG-0259 prevents the phosphorylation and activation of downstream targets, thereby reducing inflammation and tumor metastasis .
Comparison with Similar Compounds
Similar Compounds
SB-203580: Another MAPKAPK5 inhibitor, but with different selectivity and potency.
VX-702: A kinase inhibitor with broader activity, affecting multiple kinases.
U0126: Inhibits MAPK/ERK kinase, another kinase in the MAPK pathway.
Uniqueness of GLPG-0259
GLPG-0259 is unique due to its high selectivity for MAPKAPK5 and its oral bioavailability. This makes it a promising candidate for therapeutic applications, particularly in inflammatory diseases and cancer .
Properties
CAS No. |
1195065-29-2 |
|---|---|
Molecular Formula |
C24H26N8O2 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[8-[4-[(1S,4S)-5-propan-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]anilino]-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H26N8O2/c1-14(2)30-10-19-8-18(30)11-31(19)17-5-3-16(4-6-17)29-23-24-27-13-28-32(24)20(9-26-23)15-7-21(22(25)33)34-12-15/h3-7,9,12-14,18-19H,8,10-11H2,1-2H3,(H2,25,33)(H,26,29)/t18-,19-/m0/s1 |
InChI Key |
YBFGSJUVEOYPIS-OALUTQOASA-N |
Isomeric SMILES |
CC(C)N1C[C@@H]2C[C@H]1CN2C3=CC=C(C=C3)NC4=NC=C(N5C4=NC=N5)C6=COC(=C6)C(=O)N |
Canonical SMILES |
CC(C)N1CC2CC1CN2C3=CC=C(C=C3)NC4=NC=C(N5C4=NC=N5)C6=COC(=C6)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



